molecular formula C18H13ClIN3OS B2681272 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450340-65-5

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B2681272
CAS No.: 450340-65-5
M. Wt: 481.74
InChI Key: WFWLFHRYYNOFGB-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 2-iodobenzamide moiety at position 2. Structural characterization of such compounds is typically achieved via X-ray crystallography using software suites like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClIN3OS/c19-11-4-3-5-12(8-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLFHRYYNOFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a compound belonging to the thieno[3,4-c]pyrazole family, which has garnered attention for its potential biological activities. This article examines the biological activity of this specific compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C18H14ClN3OS
  • Molecular Weight : Approximately 381.83 g/mol

The structural features include a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an iodobenzamide group. These components contribute to its potential reactivity and biological activity.

1. Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been explored for their anticancer properties. Studies indicate that compounds within this class can inhibit tumor cell proliferation. For instance, some derivatives have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)
Thieno[3,4-c]pyrazole Derivative AMDA-MB-23127.6
Thieno[3,4-c]pyrazole Derivative BNon-small cell lung cancer43 - 87

2. Antioxidant Activity

Recent research has highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. In a study involving Clarias gariepinus (African catfish), the compound exhibited protective effects against oxidative stress induced by 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced in groups treated with thieno[3,4-c]pyrazole compounds compared to control groups.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B28.3 ± 2.04

3. Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have also demonstrated anti-inflammatory properties in various models. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death via intrinsic pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Reduces oxidative stress by neutralizing free radicals.

Case Study 1: Anticancer Efficacy

In a controlled study, a series of thieno[3,4-c]pyrazole derivatives were tested against various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design.

Case Study 2: Antioxidant Effects in Aquatic Models

A study focused on the effects of thieno[3,4-c]pyrazole compounds on fish erythrocytes exposed to environmental toxins showed significant protective effects. The treated groups exhibited fewer morphological abnormalities compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The primary analogs of interest are halogen-substituted benzamide derivatives of the thieno[3,4-c]pyrazole scaffold. A closely related compound is N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4), which differs in two critical aspects:

Halogen Substitution : The iodine atom in the target compound is replaced with fluorine.

Oxo Group: An additional 5-oxo group is present in the thienopyrazole ring .

Table 1: Structural and Property Comparison
Property Target Compound (2-Iodo) Analog (2-Fluoro + 5-Oxo)
Molecular Formula C₁₉H₁₄ClIN₂OS C₁₉H₁₄ClFN₂O₂S
Molecular Weight (g/mol) ~527.75 ~412.89
Halogen Iodine (electrophilic, heavy atom) Fluorine (small, electronegative)
Oxo Group Absent Present at position 5
Hydrogen Bond Acceptors 5 (amide, S, N) 6 (additional oxo group)
Polar Surface Area (Ų) Estimated higher due to iodine Increased by oxo group

Implications of Structural Variations

  • Electronic Effects : The electron-withdrawing fluorine in the analog may enhance binding to electron-rich targets, whereas iodine’s polarizability could stabilize hydrophobic interactions.
  • Steric Bulk : Iodine’s larger atomic radius (~198 pm vs. fluorine’s ~64 pm) may hinder access to sterically constrained binding pockets.
  • Conversely, iodine’s hydrophobicity may enhance membrane permeability but reduce solubility.
  • Crystallographic Analysis : Structural refinement tools like SHELXL and visualization via WinGX are critical for resolving such subtle differences in bond lengths, angles, and crystal packing.

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions : Formation of the thieno[3,4-c]pyrazole core via cyclization of thiourea derivatives or thiophene precursors under acidic conditions (e.g., POCl₃ catalysis) .
  • Iodobenzamide coupling : The 2-iodobenzamide moiety is introduced via nucleophilic substitution or amide bond formation using activating agents like EDCI/HOBt .
  • Purification : Recrystallization from DMSO/water mixtures or column chromatography to isolate the final product .

Key Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Basic: How is the structural characterization of this compound typically performed?

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX/ORTEP for visualization . Displacement ellipsoids and hydrogen bonding (e.g., N–H⋯N interactions) are analyzed to confirm stereochemistry .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 3-chlorophenyl and iodobenzamide groups) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ± 5 ppm) .

Data Contradiction Tip : Cross-reference crystallographic data with spectroscopic results to resolve ambiguities in substituent orientation .

Advanced: How can researchers address discrepancies in crystallographic data during structure refinement?

  • Twinning and disorder : Use SHELXL’s TWIN and HKLF5 commands to model twinned crystals or disordered atoms .
  • Validation tools : Leverage WinGX’s PLATON for symmetry checks and R1/wR2 convergence monitoring (<5% difference) .
  • Hydrogen bonding networks : Analyze intramolecular interactions (e.g., N–H⋯O/N) to resolve electron density mismatches .

Example : In a related thienopyridine derivative, disordered chlorophenyl rings were resolved using anisotropic displacement parameters and occupancy refinement .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without altering bioactivity .
  • Salt formation : Synthesize hydrochloride or trifluoroacetate salts via acid-base reactions .
  • Derivatization : Introduce polar groups (e.g., –OH, –COOH) at non-critical positions (e.g., pyrazole N-substituents) .

Validation : Measure solubility via shake-flask method and validate using UV-Vis spectroscopy .

Advanced: How to resolve conflicting bioactivity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Purity checks : Re-evaluate compound purity via HPLC and HRMS to rule out degradation products .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) using dose-response curves .

Case Study : In anti-leishmanial studies, conflicting IC₅₀ values were traced to differences in parasite strain sensitivity and compound batch purity .

Advanced: What computational methods predict the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Validation : Cross-correlate docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

Advanced: How to design analogs with improved metabolic stability?

  • Block metabolic hotspots : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
  • Isotope labeling : Use deuterium at benzylic positions to slow CYP450-mediated oxidation .
  • In vitro microsomal assays : Test stability in liver microsomes (human/rat) and quantify half-life improvements .

Example : A PHA derivative showed 3× higher stability after replacing a methoxy group with a methylsulfonyl group .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

  • LC-MS/MS : Detect impurities at <0.1% levels using multiple reaction monitoring (MRM) .
  • ¹⁹F NMR : For fluorinated analogs, quantify residual solvents or byproducts .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Contradiction Management : Replicate analyses across labs to rule out instrument-specific artifacts .

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